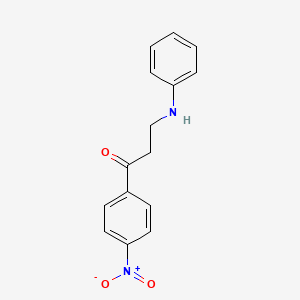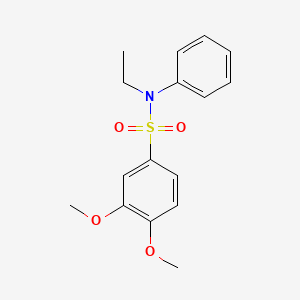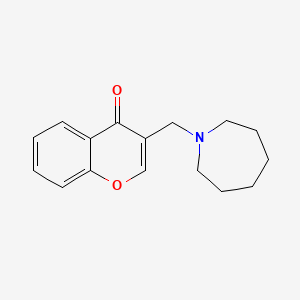
3-anilino-1-(4-nitrophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-anilino-1-(4-nitrophenyl)-1-propanone (ANPP) is a synthetic compound that belongs to the family of phenylacetone derivatives. It is widely used in scientific research for its diverse range of applications. ANPP is primarily used as a precursor in the synthesis of fentanyl, a potent synthetic opioid drug used for pain management and anesthesia. However, ANPP has several other scientific research applications, which will be discussed in
Mecanismo De Acción
3-anilino-1-(4-nitrophenyl)-1-propanone acts as a precursor in the synthesis of fentanyl, a potent synthetic opioid drug that binds to mu-opioid receptors in the brain and spinal cord. Fentanyl produces analgesia, sedation, and euphoria by inhibiting the release of neurotransmitters that transmit pain signals. 3-anilino-1-(4-nitrophenyl)-1-propanone does not have any direct pharmacological activity, but its conversion to fentanyl produces potent analgesic effects.
Biochemical and Physiological Effects:
3-anilino-1-(4-nitrophenyl)-1-propanone does not have any direct biochemical or physiological effects. However, its conversion to fentanyl produces potent analgesic effects, which can lead to several side effects, including respiratory depression, sedation, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-anilino-1-(4-nitrophenyl)-1-propanone is a versatile compound that has several advantages for lab experiments. It is readily available and relatively inexpensive, making it an attractive starting material for the synthesis of other compounds. However, 3-anilino-1-(4-nitrophenyl)-1-propanone is highly regulated due to its use as a precursor in the synthesis of fentanyl. Researchers must obtain the necessary permits and follow strict regulations when handling 3-anilino-1-(4-nitrophenyl)-1-propanone.
Direcciones Futuras
There are several future directions for the scientific research of 3-anilino-1-(4-nitrophenyl)-1-propanone. One potential area of research is the development of new drugs for the treatment of pain, depression, and anxiety. 3-anilino-1-(4-nitrophenyl)-1-propanone can be used as a starting material in the synthesis of new compounds that target specific receptors in the brain and spinal cord. Another area of research is the development of new synthetic methodologies for the synthesis of 3-anilino-1-(4-nitrophenyl)-1-propanone and related compounds. New synthetic methods can improve the efficiency and yield of 3-anilino-1-(4-nitrophenyl)-1-propanone synthesis, making it more accessible for scientific research. Finally, there is a need for further research on the pharmacology and toxicology of 3-anilino-1-(4-nitrophenyl)-1-propanone and its derivatives to ensure their safe use in scientific research.
Métodos De Síntesis
3-anilino-1-(4-nitrophenyl)-1-propanone is synthesized through a multi-step process involving the reaction of 4-nitropropiophenone with aniline in the presence of a reducing agent. The reaction yields 3-anilino-1-(4-nitrophenyl)-1-propanone as a yellow crystalline solid, which is then purified through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
3-anilino-1-(4-nitrophenyl)-1-propanone is primarily used as a precursor in the synthesis of fentanyl, but it has several other scientific research applications. 3-anilino-1-(4-nitrophenyl)-1-propanone is used as a starting material in the synthesis of other compounds, including other opioids and analgesics. 3-anilino-1-(4-nitrophenyl)-1-propanone is also used in the development of new drugs for the treatment of pain, depression, and anxiety.
Propiedades
IUPAC Name |
3-anilino-1-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-15(10-11-16-13-4-2-1-3-5-13)12-6-8-14(9-7-12)17(19)20/h1-9,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEAOSUTDGATSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-1-(4-nitrophenyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5689215.png)
![N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5689219.png)
![N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide](/img/structure/B5689226.png)
![6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5689235.png)
![4-(4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,4-oxazepan-6-ol](/img/structure/B5689240.png)
![ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5689244.png)

![(3aR*,9bR*)-2-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5689253.png)

![4,5-dimethyl-6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5689262.png)
![1-[4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-yl]-N,N-dimethylmethanamine](/img/structure/B5689292.png)
![3-[(3-fluorobenzoyl)amino]benzoic acid](/img/structure/B5689297.png)
![rel-(4aS,8aS)-2-{[(2-methylbenzyl)thio]acetyl}octahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride](/img/structure/B5689302.png)